molecular formula C34H54O6 B1265133 Protoxylocarpin C

Protoxylocarpin C

Cat. No. B1265133
M. Wt: 558.8 g/mol
InChI Key: OFUNGYZREUEBNU-YCDMDWGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoxylocarpin C is a limonoid. It has a role as a metabolite.

Scientific Research Applications

1. Potential in Cancer Treatment

Protoxylocarpin C, found in seed kernels of Xylocarpus granatum, has been evaluated for its cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer treatment, particularly as a compound of interest for developing new anticancer drugs. The study by Pudhom et al. (2009) in the "Journal of Natural Products" details this aspect (Pudhom et al., 2009).

2. Interaction with Oncogenes

Protoxylocarpin C may be involved in interactions with proto-oncogenes, molecules that play a significant role in cell proliferation and tumorigenesis. A study by Fanidi et al. (1992) in "Nature" discusses the cooperative interaction between proto-oncogenes, which could provide insights into the potential mechanisms of action of protoxylocarpin C in cancer biology (Fanidi et al., 1992).

3. Chemical Transformations and Synthesis

The transformation of protoxylocarpin C and similar compounds into other chemical structures is a key area of research. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, which can aid in understanding the chemical behavior and potential applications of protoxylocarpin C in medicinal chemistry (Valpuesta et al., 2002).

4. Biological Activities

Research into the biological activities of protoxylocarpin C, especially in relation to antibacterial properties, is also notable. Yuanyuan et al. (2019) explored the synthesis and antibacterial activity of natural chalcones, which could be related to the properties of protoxylocarpin C, providing a basis for its potential use in antibacterial applications (Yuanyuan et al., 2019).

5. Epigenetic Regulation

Emerging evidence suggests a role for protoxylocarpin C-like compounds in epigenetic regulation. Young et al. (2015) discussed how certain compounds influence the activity of the genome by regulating epigenomic processes, which could include protoxylocarpin C or its derivatives (Young et al., 2015).

properties

Product Name

Protoxylocarpin C

Molecular Formula

C34H54O6

Molecular Weight

558.8 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-ethoxy-5-[(1R)-2-ethoxy-1-hydroxy-2-methylpropyl]oxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C34H54O6/c1-10-38-29-20(18-22(40-29)28(37)31(5,6)39-11-2)21-12-13-23-32(21,7)16-14-24-33(8)17-15-26(35)30(3,4)25(33)19-27(36)34(23,24)9/h13,15,17,20-22,24-25,27-29,36-37H,10-12,14,16,18-19H2,1-9H3/t20-,21-,22+,24+,25-,27+,28+,29+,32-,33+,34-/m0/s1

InChI Key

OFUNGYZREUEBNU-YCDMDWGMSA-N

Isomeric SMILES

CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)OCC)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C

Canonical SMILES

CCOC1C(CC(O1)C(C(C)(C)OCC)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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